Glycidyl oleate
Overview
Description
Glycidyl oleate is an ester formed from glycidol and oleic acid. It is a carboxylic ester and an epoxide, known for its potential mutagenic and carcinogenic properties. This compound is often found as a contaminant in processed oils and foods due to high-temperature processing .
Mechanism of Action
Target of Action
Glycidyl oleate, a type of glycidyl fatty acid ester (GE), primarily targets the lipid components of biological systems . It is known to interact with fatty acids such as palmitic (C16:0), stearic (C18:0), oleic (C18:1), linoleic (C18:2), and linolenic acid (C18:3) . These fatty acids play crucial roles in various biological processes, including energy storage, cell membrane structure, and signaling .
Mode of Action
The interaction of this compound with its targets involves chemical reactions under specific conditions . This compound can be formed by the reaction of oleic acid with glycidol under certain conditions . Once formed, this compound can undergo further reactions, particularly under high-temperature conditions, such as those encountered during food processing or cooking .
Biochemical Pathways
This compound affects the metabolic pathways of fatty acids . It is involved in the biosynthesis of unsaturated fatty acids (UFAs), particularly oleic acid (C18:1), linoleic acid (C18:2), and α-linolenic acid (C18:3) . The formation of this compound can influence these pathways, potentially leading to changes in the fatty acid composition of the system .
Pharmacokinetics
It is known that this compound and other ges can be hydrolyzed by lipases to release glycidol . This suggests that this compound could be metabolized in the body, with glycidol being one of the potential metabolites .
Result of Action
The action of this compound results in the formation of glycidol, which is a genotoxic carcinogen . This indicates that the action of this compound could potentially lead to DNA damage and other harmful effects at the molecular and cellular levels .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the formation of this compound is known to occur at high temperatures, such as during the deodorization process in edible oil production or during cooking . Additionally, the presence of other food ingredients, the type of cooking device used, and the duration of heating can also affect the formation of this compound .
Biochemical Analysis
Biochemical Properties
Glycidyl oleate interacts with various biomolecules in biochemical reactions. The nature of these interactions is largely determined by its molecular structure. The epoxide group in this compound can react with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially altering their function
Cellular Effects
It is known that glycidyl esters, a group of compounds to which this compound belongs, can form at high temperatures during edible oil production . These compounds are potential mutagens or carcinogens , suggesting that this compound could have significant effects on cell function, gene expression, and cellular metabolism
Molecular Mechanism
It is known that glycidyl esters can be formed at high temperatures during edible oil production . The formation of these compounds may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that glycidyl esters, including this compound, can form at high temperatures during edible oil production
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given the potential mutagenic or carcinogenic effects of glycidyl esters , it would be important to investigate the threshold effects, as well as any toxic or adverse effects at high doses, of this compound in animal models.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that glycidyl esters can form at high temperatures during edible oil production , suggesting that they may be involved in lipid metabolism
Transport and Distribution
Given its lipophilic nature, it is likely that it can readily cross cell membranes and distribute within cells and tissues
Subcellular Localization
Given its lipophilic nature, it is likely that it can distribute within various cellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidyl oleate can be synthesized by reacting glycidol with oleic acid. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:
Glycidol+Oleic Acid→Glycidyl Oleate+Water
Industrial Production Methods: In industrial settings, this compound is often produced during the deodorization process of edible oils. This process involves heating the oils to high temperatures, which can lead to the formation of glycidyl esters, including this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Hydrolysis: In the presence of water and enzymes such as lipases, this compound can be hydrolyzed to produce glycidol and oleic acid.
Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Enzymatic hydrolysis using lipases or acidic/basic hydrolysis conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Hydrolysis: Glycidol and oleic acid.
Substitution: Substituted this compound derivatives depending on the nucleophile used
Scientific Research Applications
Glycidyl oleate has several applications in scientific research:
Chemistry: Used as a model compound to study the formation and behavior of glycidyl esters in food processing.
Biology: Investigated for its potential mutagenic and carcinogenic effects on biological systems.
Medicine: Studied for its potential toxicological effects and its role as a contaminant in food products.
Industry: Monitored as a contaminant in the production of edible oils and processed foods to ensure food safety
Comparison with Similar Compounds
- Glycidyl palmitate
- Glycidyl stearate
- Glycidyl linoleate
- Glycidyl linolenate
Comparison: Glycidyl oleate is unique due to its formation from oleic acid, which is a monounsaturated fatty acid. This distinguishes it from glycidyl esters formed from saturated fatty acids (e.g., glycidyl palmitate and glycidyl stearate) and polyunsaturated fatty acids (e.g., glycidyl linoleate and glycidyl linolenate). The presence of the double bond in oleic acid can influence the reactivity and properties of this compound compared to its saturated and polyunsaturated counterparts .
Properties
IUPAC Name |
oxiran-2-ylmethyl (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYIWOYBERNXLX-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031637 | |
Record name | Glycidyl oleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5431-33-4 | |
Record name | Glycidyl oleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5431-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycidyl oleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005431334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycidyl oleate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycidyl oleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-epoxypropyl oleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCIDYL OLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0I0157S14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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